1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
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Overview
Description
1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a pyrrolidinyl group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate through a cyclization reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable halogenated precursor.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 1-Cyclohexyl-3-(3-methoxyphenyl)urea
- 1-Cyclohexyl-3-(2-methoxyphenyl)urea
- 1-Cyclohexyl-3-(4-methoxyphenyl)urea
Comparison: 1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-21(15-7-4-3-5-8-15)19(24)20-14-11-18(23)22(13-14)16-9-6-10-17(12-16)25-2/h6,9-10,12,14-15H,3-5,7-8,11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFSLIXZQQNZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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